Bienvenue dans la boutique en ligne BenchChem!

Ansamitocin P3

ADC Payload Cytotoxicity Breast Cancer

Ansamitocin P3 is the indispensable fermentation-derived starting material for DM1 (emtansine) synthesis, the cytotoxic payload in Kadcyla®. Its extreme potency (IC50 as low as 20 pM in MCF-7 cells), well-characterized tubulin binding (Kd 1.3±0.7 µM), and unique ability to induce immunogenic dendritic cell maturation differentiate it from generic maytansinoids. Procure high-purity, GMP-grade Ansamitocin P3 to secure a cost-effective ADC supply chain and enable dual-mechanism (direct kill + adaptive immune response) oncology programs targeting solid tumors with heterogeneous antigen expression.

Molecular Formula C32H43ClN2O9
Molecular Weight 635.1 g/mol
Cat. No. B8022702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnsamitocin P3
Molecular FormulaC32H43ClN2O9
Molecular Weight635.1 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9+,18-10+/t19-,23+,24-,25+,28-,31+,32+/m1/s1
InChIKeyOPQNCARIZFLNLF-KUDLRRJMSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ansamitocin P3: High-Potency Maytansinoid ADC Payload & Microtubule Inhibitor for Targeted Cancer Research


Ansamitocin P3 is a potent maytansinoid microtubule-depolymerizing agent, functioning as a critical cytotoxic payload for antibody-drug conjugates (ADCs) and a key intermediate for synthesizing DM1 (emtansine) [1]. It shares the core maytansinol scaffold with maytansine but differs critically at the C3 ester side chain, a structural variation that confers distinct cytotoxic potency, metabolic liability, and immunomodulatory properties relative to its parent and synthetic analogs [2]. Its tubulin binding (Kd = 1.3±0.7 µM) and profound antiproliferative activity at picomolar concentrations establish it as a fundamental research and industrial precursor for targeted oncology therapeutics [3].

Why Ansamitocin P3 is Not Interchangeable with Other Maytansinoids or Microtubule Inhibitors


Maytansinoids exhibit profound differences in potency, target binding kinetics, and metabolic fate due to subtle modifications at the C3 ester position [1]. While maytansine and synthetic payloads like DM1 and DM4 share the same tubulin-binding pharmacophore, their cellular IC50 values can differ by over an order of magnitude (e.g., 20 pM for Ansamitocin P3 vs. 710 pM for maytansine in MCF-7 cells), and their metabolic pathways diverge significantly in human liver microsomes [2]. Furthermore, Ansamitocin P3 uniquely induces immunogenic dendritic cell maturation—a property not shared by taxane-based microtubule stabilizers—creating distinct therapeutic and research applications that cannot be replicated by simply substituting a structurally similar molecule [3].

Quantitative Differentiation of Ansamitocin P3 Against Key Comparators


Ansamitocin P3 vs. Maytansine: 35-Fold Greater Potency in MCF-7 Breast Cancer Cells

Ansamitocin P3 demonstrates significantly higher potency than its parent molecule, maytansine. In MCF-7 breast cancer cells, Ansamitocin P3 exhibits an IC50 of 20±2 pM, compared to a reported IC50 of 710 pM for maytansine [1]. This represents a ~35.5-fold increase in potency, directly attributable to the C3 ester side chain modification, a critical differentiator for payload selection in ADC development where maximal intracellular toxicity at minimal dosing is paramount.

ADC Payload Cytotoxicity Breast Cancer

Ansamitocin P3 vs. Vinblastine: Higher Affinity Competitive Inhibition at the Maytansine-Binding Site

Ansamitocin P3 competitively inhibits rhizoxin binding to porcine brain tubulin with an inhibition constant (Ki) of 1.3 × 10⁻⁷ M (130 nM) [1]. This is approximately 22-fold more potent than vinblastine, which shows a Ki of 2.9 × 10⁻⁶ M (2.9 µM) for inhibiting rhizoxin binding and is not fully competitive [1]. This quantitative difference highlights Ansamitocin P3's superior affinity for the maytansine/rhizoxin site on tubulin compared to the vinca alkaloid binding site, a key distinction for researchers studying tubulin dynamics and inhibitor mechanisms.

Tubulin Binding Mechanism of Action Competitive Inhibition

Ansamitocin P3 vs. Maytansine: Differential Metabolic Stability in Human Liver Microsomes

Ansamitocin P3 and maytansine undergo distinct metabolic pathways and rates in human liver microsomes. Approximately 70% of Ansamitocin P3 is converted to its metabolites (primarily via C-10 demethylation), whereas maytansine undergoes N-demethylation of the ester moiety as its major pathway [1]. Furthermore, while no species difference was observed for maytansine metabolism between rat and human microsomes, Ansamitocin P3 exhibited a significant difference: ~20% conversion in rat vs. ~70% in human microsomes under identical conditions [1]. This disparity in metabolic liability and species-specific clearance is a critical factor for researchers interpreting preclinical in vivo data and selecting a payload with predictable human pharmacokinetics.

Metabolism Drug Stability Pharmacokinetics

Ansamitocin P3 vs. Microtubule Stabilizers: Unique Immunomodulatory Induction of Dendritic Cell Maturation

Unlike microtubule-stabilizing agents such as taxanes (e.g., paclitaxel), Ansamitocin P3 and other microtubule-destabilizing agents (e.g., dolastatin 10) actively induce phenotypic and functional maturation of dendritic cells (DCs) [1]. In a screen of 21 anticancer agents, Ansamitocin P3 was identified as a potent inducer of DC maturation, triggering up-regulation of maturation markers and production of pro-inflammatory cytokines, which enhanced T cell stimulatory capacity [1]. This immunomodulatory property, which is not observed with taxanes, adds a distinct mechanism of action beyond direct cytotoxicity, potentially contributing to sustained anti-tumor immunity in ADC therapies [2].

Immuno-oncology Dendritic Cells ADC Mechanism

Ansamitocin P3 as a Critical Precursor: Economic and Supply Chain Differentiation for ADC Payload Synthesis

Ansamitocin P3 serves as the essential fermentation-derived precursor for the semi-synthesis of DM1 (emtansine), the payload in the clinically approved ADC Kadcyla® (ado-trastuzumab emtansine) [1]. The cost and availability of Ansamitocin P3 directly impact DM1 production economics; current estimates place the cost of DM1 produced from Ansamitocin P3 at over $10,000 per gram, with ongoing efforts aiming to reduce this to approximately $1,000 per gram [2]. This positions Ansamitocin P3 as a strategic intermediate, distinct from fully synthetic maytansinoids like DM4, where procurement and process development considerations hinge on fermentation yield, purification, and semi-synthetic conversion efficiency [3].

ADC Manufacturing DM1 Synthesis Supply Chain

Ansamitocin P3 vs. Synthetic Maytansinoids: Distinct CYP Inhibition and hERG Safety Profile

A derivative of Ansamitocin P3, 9-thioansamitocin (AP3SH), which retains the core ansamitocin scaffold, demonstrates a selective and limited CYP inhibition profile: it does not inhibit any major CYP isoforms except CYP3A4, with an IC50 of 7.84 µM against midazolam hydroxylation [1]. Furthermore, no hERG channel inhibition, CYP induction, or mutagenicity in Ames tests were observed for AP3SH [1]. While direct data for Ansamitocin P3 itself on these parameters is limited, this profile for a closely related derivative provides supporting evidence for a favorable off-target safety window compared to other cytotoxic payloads that may exhibit broader CYP inhibition or cardiotoxicity signals.

Safety Pharmacology CYP Inhibition hERG

Strategic Procurement Scenarios for Ansamitocin P3 in ADC Development and Cancer Research


Precursor for Large-Scale Semi-Synthesis of DM1 (Emtansine) for Clinical ADC Manufacturing

Ansamitocin P3 is the indispensable fermentation-derived starting material for the semi-synthesis of DM1, the payload in Kadcyla®. Industrial teams scaling up ADC production should procure high-purity, GMP-grade Ansamitocin P3 to establish a reliable and cost-effective supply chain for DM1 synthesis, as its fermentation yield and subsequent chemical conversion directly determine the final payload cost and availability [1].

Payload Selection for Next-Generation ADCs Requiring Picomolar Cytotoxicity and Immunogenic Potential

For discovery programs developing ADCs against solid tumors with heterogeneous antigen expression, Ansamitocin P3's extreme potency (IC50 as low as 20 pM in MCF-7 cells) and its ability to induce immunogenic dendritic cell maturation offer a dual mechanism of action [1]. Researchers should prioritize this payload when designing ADCs intended to elicit both direct tumor cell killing and a sustained adaptive immune response, a combination that may improve long-term outcomes [2].

Mechanistic Studies of Tubulin Dynamics and Microtubule Inhibitor Binding Kinetics

Ansamitocin P3's well-characterized binding parameters—including a Kd of 1.3±0.7 µM for purified tubulin and a Ki of 130 nM for competitive inhibition of rhizoxin—make it a precise tool for studying the maytansine-binding site [1]. Its distinct binding mode, partially overlapping with both vinblastine and maytansine pockets, allows researchers to dissect the structural determinants of tubulin inhibition and compare the effects of different classes of microtubule-targeting agents in biochemical and cellular assays [2].

Metabolic and Safety Profiling of Maytansinoid Payloads in Preclinical Development

Given its unique metabolic pathway (predominantly CYP3A4-mediated C-10 demethylation) and the favorable safety profile of related derivatives (selective CYP3A4 inhibition, no hERG signal, no mutagenicity), Ansamitocin P3 serves as a critical reference compound for evaluating the ADME and safety pharmacology of novel maytansinoid analogs [1]. Procurement of high-purity Ansamitocin P3 is essential for generating comparative data to guide lead optimization and candidate selection in ADC payload discovery programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ansamitocin P3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.